molecular formula C7H7NO B13534126 3-(1h-Pyrrol-3-yl)acrylaldehyde

3-(1h-Pyrrol-3-yl)acrylaldehyde

Cat. No.: B13534126
M. Wt: 121.14 g/mol
InChI Key: LPOWGPQPUMCMSC-OWOJBTEDSA-N
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Description

3-(1H-Pyrrol-3-yl)acrylaldehyde is an organic compound that features a pyrrole ring substituted with an acrylaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-3-yl)acrylaldehyde typically involves the reaction of pyrrole with acrylonitrile, followed by cyclization in the presence of a Lewis acid to form the key intermediate. This intermediate is then subjected to various reaction conditions to introduce the acrylaldehyde group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-3-yl)acrylaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-Pyrrol-3-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-3-yl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The pyrrole ring can also interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrrol-2-yl)acrylaldehyde
  • 3-(1H-Pyrrol-1-yl)propanenitrile
  • 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid

Uniqueness

3-(1H-Pyrrol-3-yl)acrylaldehyde is unique due to the specific positioning of the acrylaldehyde group on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

(E)-3-(1H-pyrrol-3-yl)prop-2-enal

InChI

InChI=1S/C7H7NO/c9-5-1-2-7-3-4-8-6-7/h1-6,8H/b2-1+

InChI Key

LPOWGPQPUMCMSC-OWOJBTEDSA-N

Isomeric SMILES

C1=CNC=C1/C=C/C=O

Canonical SMILES

C1=CNC=C1C=CC=O

Origin of Product

United States

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